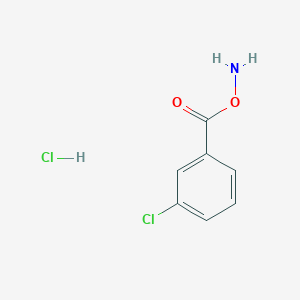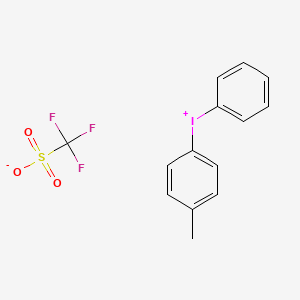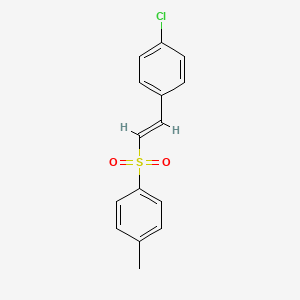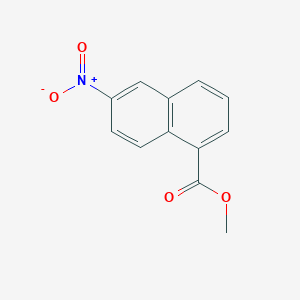
Dibenzylsulfoximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzylsulfoximide is an organosulfur compound that has garnered attention in various fields of scientific research due to its unique chemical properties. It is characterized by the presence of a sulfoximine group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, with two benzyl groups attached to the nitrogen. This compound is known for its stability and versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Dibenzylsulfoximide can be synthesized through several methods. One common approach involves the oxidation of dibenzylsulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the reaction of dibenzylsulfide with chloramine-T in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on minimizing waste and reducing the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
Dibenzylsulfoximide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonimidates or sulfonamides.
Reduction: Reduction reactions can convert it back to dibenzylsulfide.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonimidates, sulfonamides.
Reduction: Dibenzylsulfide.
Substitution: Various substituted sulfoximides.
科学的研究の応用
Dibenzylsulfoximide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research has explored its potential as a precursor for drug candidates with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of dibenzylsulfoximide involves its ability to interact with various molecular targets through its sulfoximine group. This group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The compound’s reactivity is influenced by the electronic properties of the sulfur and nitrogen atoms, which can participate in redox reactions and nucleophilic attacks.
類似化合物との比較
Similar Compounds
Sulfonimidates: These compounds share the sulfoximine group but differ in their substituents.
Sulfonamides: Similar in structure but with a sulfonamide group instead of a sulfoximine group.
Sulfoxides: Contain a sulfur-oxygen double bond but lack the nitrogen atom.
Uniqueness
Dibenzylsulfoximide is unique due to its combination of stability and reactivity. The presence of two benzyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic research and industrial applications.
特性
分子式 |
C14H15NOS |
|---|---|
分子量 |
245.34 g/mol |
IUPAC名 |
dibenzyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C14H15NOS/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChIキー |
PQEQYIQDYKTOFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=N)(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)

![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)

![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)



![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)

![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
